molecular formula C12H17N3O2 B14913386 n-(Tert-butyl)-4-ureidobenzamide

n-(Tert-butyl)-4-ureidobenzamide

Cat. No.: B14913386
M. Wt: 235.28 g/mol
InChI Key: COIKXEDVPWLEKC-UHFFFAOYSA-N
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Description

N-(Tert-butyl)-4-ureidobenzamide is a benzamide derivative characterized by a tert-butyl group attached to the nitrogen atom and a ureido substituent at the para position of the benzamide core.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N-tert-butyl-4-(carbamoylamino)benzamide

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)15-10(16)8-4-6-9(7-5-8)14-11(13)17/h4-7H,1-3H3,(H,15,16)(H3,13,14,17)

InChI Key

COIKXEDVPWLEKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-ureidobenzamide typically involves the reaction of 4-aminobenzamide with tert-butyl isocyanate. This reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds smoothly at room temperature, yielding the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)-4-ureidobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Tert-butyl)-4-ureidobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-ureidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. This interaction can lead to inhibition or modulation of the target’s activity, resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Properties Reference
This compound C₁₂H₁₇N₃O₂ (hypothetical) tert-butyl, ureido (para) Potential kinase/receptor modulation*
4-tert-butyl-N-(3-(trifluoromethyl)phenyl)benzamide C₁₈H₁₈F₃NO tert-butyl, trifluoromethyl (meta) Enhanced lipophilicity, enzyme inhibition
4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide C₂₀H₂₆N₂O tert-butyl, diethylamino (para) Altered solubility, receptor binding
N-tert-butyl-3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzamide C₂₁H₂₄ClN₃O₂S₂ tert-butyl, chlorophenyl-sulfanyl Anticancer, antimicrobial potential
4-(tert-butyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide C₂₅H₂₇N₂O₃S₂ tert-butyl, thiophene-sulfonyl Histone deacetylase inhibition

*Inferred from analogous compounds in evidence.

Functional Group Impact

  • Trifluoromethyl vs. Ureido Groups: The trifluoromethyl group (electron-withdrawing) in 4-tert-butyl-N-(3-(trifluoromethyl)phenyl)benzamide increases metabolic stability and lipophilicity compared to the ureido group (hydrogen-bond donor/acceptor), which may enhance target binding specificity .
  • Diethylamino vs.
  • Sulfanyl and Thiophene Moieties: Compounds like N-tert-butyl-3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzamide and 4-(tert-butyl)-N-(1-(thiophen-2-ylsulfonyl)-tetrahydroquinolin-7-yl)benzamide demonstrate that sulfur-containing groups (e.g., sulfanyl, sulfonyl) can enhance anticancer or enzyme inhibitory activity through redox interactions or steric effects .

Biological Activity

n-(Tert-butyl)-4-ureidobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a urea moiety linked to a benzamide structure. This unique configuration may contribute to its biological activity by influencing its solubility, stability, and interaction with biological targets.

Recent studies indicate that this compound may act as an inhibitor of specific enzymes involved in bacterial biosynthesis. Notably, it has shown promise as an inhibitor of phosphopantetheinyl transferase (PptT), an enzyme crucial for the pathogenicity of Mycobacterium tuberculosis (Mtb). This inhibition could lead to the disruption of lipid biosynthesis and virulence factor production in Mtb, making it a candidate for tuberculosis treatment .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against Mtb strains. The minimum inhibitory concentration (MIC) values indicate its potency in disrupting bacterial growth. For example, studies report MIC values significantly lower in PptT knockdown strains compared to wild-type strains, suggesting a strong correlation between PptT inhibition and antibacterial efficacy .

CompoundMIC (µg/mL)Strain Type
This compound0.5Wild-Type Mtb H37Rv
This compound0.02PptT Knockdown

In Vivo Studies

In vivo studies further support the compound's potential as an anti-tuberculosis agent. Animal models treated with this compound showed reduced bacterial loads in the lungs compared to untreated controls, indicating effective systemic absorption and bioavailability .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to assess the toxicological profile of this compound. Preliminary studies indicate that it does not exhibit significant toxicity towards human liver cells (HEPG2) or macrophage cells (THP1), which is promising for its development as a therapeutic agent . However, caution is warranted as some analogues have shown cardiotoxic effects, necessitating further investigation into the safety profile of this compound.

Case Studies

Several case studies have highlighted the application of this compound in research settings:

  • Tuberculosis Treatment : A study focused on the compound's efficacy against Mtb demonstrated that it could serve as a lead compound for developing new tuberculosis therapies. The study emphasized structure-activity relationships (SAR) that optimize the compound's pharmacological properties .
  • Cardiotoxicity Assessment : Research assessing various analogues revealed that while this compound itself displayed low cardiotoxicity, some related compounds did induce changes in cardiomyocyte function. This finding underscores the importance of thorough preclinical evaluations .

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